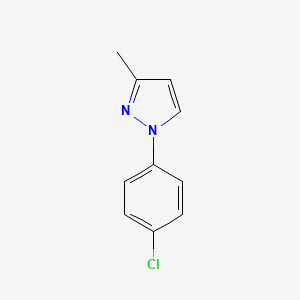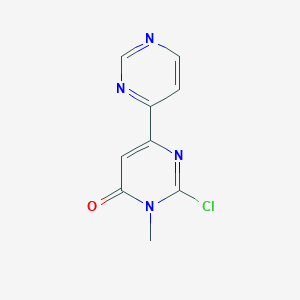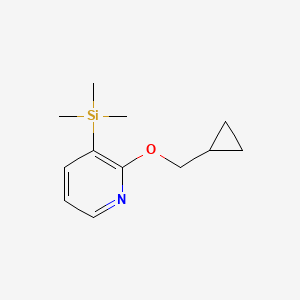
tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with the following properties:
- Empirical Formula : C22H29N3O
- Molecular Weight : 351.49 g/mol
- CAS Number : 25973-55-1
- EC Number : 247-384-8
- MDL Number : MFCD00134707
- PubChem Substance ID : 24866449
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate consists of the following components:
- A dihydropyridine ring (1,2-dihydropyridine) with a carboxylate group.
- A tert-butyl group (tert-butyl ester) attached to the carboxylate.
- A cyano group (CN) at the para position of the phenyl ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The tert-butyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
- Substitution Reactions : The cyano group may undergo nucleophilic substitution reactions.
- Redox Reactions : The phenyl ring and the dihydropyridine moiety can participate in redox processes.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 80-83°C (literature value).
- Solubility : Soluble in organic solvents.
- UV Absorption : The compound may exhibit UV absorption due to the benzotriazole structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Anticancer Drugs
Tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is an essential intermediate in the synthesis of small molecule anticancer drugs. A study by (Zhang, Ye, Xu, & Xu, 2018) developed a rapid and high-yield synthetic method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is significant in creating inhibitors targeting the PI3K/AKT/mTOR pathway in cancer. The compound is noted for its potential in overcoming resistance in cancer treatment.
Research in Molecular Structures
A study focused on the structural aspects of similar compounds. For instance, (Didierjean et al., 2004) conducted X-ray studies to reveal molecular structures and bonding characteristics of tert-butyl derivatives. Such research is crucial for understanding the compound's behavior in different conditions and its potential applications in various fields, including pharmaceuticals and materials science.
Application in Organic Synthesis
Research by (Moskalenko & Boev, 2014) on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, highlights its role in organic synthesis. This compound was utilized in palladium-catalyzed coupling reactions, demonstrating its importance as a building block in the synthesis of complex organic molecules.
Potential in Drug Synthesis
(Wang, Wang, Tang, & Xu, 2015) explored the synthesis of a key intermediate of Vandetanib, highlighting the significance of tert-butyl derivatives in the development of clinically important drugs. This research underscores the compound's utility in the pharmaceutical industry, particularly in synthesizing targeted therapeutic agents.
Safety And Hazards
- Hazard Statements : The compound does not appear to have specific hazard statements associated with it.
- Precautionary Measures : Handle with care, follow standard laboratory safety protocols, and consult safety data sheets.
Zukünftige Richtungen
Research avenues related to tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate could include:
- Biological Activity : Investigate its potential as a drug candidate or biological probe.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Mechanistic Studies : Uncover its interactions with biological targets.
Please note that the analysis provided here is based on available information, and further in-depth study is recommended for a complete understanding of this compound.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRUBXNQVAOTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147528 | |
| Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
194669-38-0 | |
| Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194669-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)